2-Amino-3-phenyl-1-propanethiol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-amino-3-phenylpropane-1-thiol |
InChI |
InChI=1S/C9H13NS/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 |
InChI Key |
BUAPSNKVPWEGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)N |
Origin of Product |
United States |
Activation of the Hydroxyl Group:the Hydroxyl Group is a Poor Leaving Group and Must First Be Converted into a Better One. This is Typically Achieved by Sulfonylation, Converting the Alcohol into a Sulfonate Ester, Such As a Tosylate or Mesylate.
Reaction: The N-protected phenylalaninol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.
Purpose: This reaction replaces the hydroxyl hydrogen with a sulfonyl group, creating an excellent leaving group (⁻OTs or ⁻OMs) for the subsequent substitution step. This reaction generally proceeds without affecting the stereocenter.
Nucleophilic Substitution with a Sulfur Nucleophile:the Activated Sulfonate Ester is then Subjected to a Nucleophilic Substitution Reaction Sₙ2 with a Sulfur Containing Nucleophile. the Sₙ2 Mechanism Ensures an Inversion of Configuration at the Carbon Bearing the Leaving Group, Although in This Case, the Reaction Occurs at a Primary, Non Chiral Carbon, Thus Preserving the Stereochemistry of the Adjacent Chiral Center.
Common Nucleophiles:
Thioacetate (CH₃COS⁻): Potassium thioacetate is a widely used sulfur nucleophile. It displaces the sulfonate ester to form a thioacetate intermediate. This intermediate is then hydrolyzed under basic conditions (e.g., with sodium hydroxide or sodium methoxide) to reveal the free thiol.
Sodium Hydrosulfide (NaSH): Direct displacement with hydrosulfide can also be used, though it can be more prone to side reactions like the formation of symmetric sulfides.
This two-step transformation is a robust and well-established method for the stereoselective synthesis of aminothiols from amino alcohols. nih.gov
Table 3: Key Transformation: Alcohol to Thiol Conversion
| Step | Transformation | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Activation of Alcohol | p-Toluenesulfonyl chloride (TsCl), Pyridine | Convert the -OH group into a good leaving group (-OTs). |
| 2 | Nucleophilic Substitution | Potassium thioacetate (KSAc) | Introduce sulfur via an Sₙ2 reaction to form a thioester. |
| NaOH or NaOMe (hydrolysis) | Unmask the free thiol group. |
Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Phenyl 1 Propanethiol
Reactivity of the Thiol (-SH) Functional Group
The thiol group is the sulfur analog of an alcohol and is known for its nucleophilicity and its susceptibility to oxidation.
Oxidation Chemistry (e.g., disulfide formation)
Thiols are readily oxidized to form disulfides, a reaction that involves the formation of a sulfur-sulfur bond. In the case of 2-amino-3-phenyl-1-propanethiol, two molecules can couple under oxidative conditions to yield the corresponding disulfide. This transformation is a common pathway for thiols and is a key reaction in various chemical and biological systems. evitachem.com
The general mechanism involves the removal of the hydrogen atom from the thiol group of two separate molecules, followed by the formation of a covalent bond between the two sulfur atoms. This can be promoted by a variety of mild oxidizing agents.
Table 1: General Oxidation of this compound
| Reactant | Oxidizing Agent (Example) | Expected Product |
|---|
Thioether and Sulfide Linkage Formation
The thiol group is a potent nucleophile, readily participating in reactions to form thioethers (sulfides). A common method for thioether synthesis is the Williamson ether synthesis-analog, where a thiolate anion reacts with an alkyl halide or other electrophile in an S_N2 reaction.
To achieve this with this compound, the thiol is first deprotonated with a base to form the more nucleophilic thiolate. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-sulfur bond. This method works best with primary and secondary alkyl halides. youtube.com
Table 2: Thioether Formation via Alkylation
| Reactant 1 | Reactant 2 (Example) | Base (Example) | Expected Product |
|---|---|---|---|
| This compound | Methyl Iodide | Sodium Hydroxide | 2-Amino-1-(methylthio)-3-phenylpropane |
Addition Reactions Involving the Thiol Group (e.g., Thio-Michael additions)
The Thio-Michael addition is a conjugate addition reaction where a thiol adds to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for carbon-sulfur bond formation. encyclopedia.pub The thiol group of this compound can act as the Michael donor, attacking the β-carbon of a Michael acceptor, such as an enone or an acrylate.
The reaction is typically catalyzed by a base, which generates the thiolate anion to initiate the nucleophilic attack. This versatility makes the thio-Michael addition a widely used reaction in organic synthesis and materials science. encyclopedia.pub
Table 3: Thio-Michael Addition Reactions
| Reactant 1 | Reactant 2 (Michael Acceptor) | Catalyst (Example) | Expected Product Class |
|---|---|---|---|
| This compound | Methyl acrylate | Triethylamine | β-Thioether ester |
| This compound | Acrylonitrile | Sodium ethoxide | β-Thioether nitrile |
Reactivity of the Amino (-NH₂) Functional Group
The primary amino group is nucleophilic and basic, allowing it to undergo a variety of common transformations such as acylation, sulfonylation, and alkylation.
Amidation and Sulfonamidation Reactions
The amino group of this compound readily reacts with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form stable amide bonds. This reaction is highly efficient and is fundamental to peptide synthesis and the creation of many pharmaceuticals. The nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide.
Similarly, the amino group can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonamides.
Table 4: Amidation and Sulfonamidation Reactions
| Reactant 1 | Reactant 2 | Base (Example) | Expected Product |
|---|---|---|---|
| This compound | Acetyl Chloride | Pyridine | N-(1-Mercapto-3-phenylpropan-2-yl)acetamide |
| This compound | Benzoic Anhydride | Triethylamine | N-(1-Mercapto-3-phenylpropan-2-yl)benzamide |
Alkylation and Reductive Amination Pathways
The primary amine can be converted to a secondary or tertiary amine through alkylation. However, direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation.
A more controlled and widely used method is reductive amination. This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). organic-chemistry.org This method provides a highly efficient route to secondary amines.
Table 5: Reductive Amination of this compound
| Reactant 1 | Reactant 2 (Carbonyl) | Reducing Agent (Example) | Expected Product |
|---|---|---|---|
| This compound | Acetone | Sodium Borohydride | N-Isopropyl-2-amino-3-phenyl-1-propanethiol |
Condensation Reactions and Schiff Base Formation
The primary amine and thiol groups of this compound are both nucleophilic and can participate in condensation reactions with carbonyl compounds. The reaction with aldehydes or ketones can lead to the formation of thiazolidine (B150603) rings through a tandem reaction involving initial Schiff base formation followed by intramolecular cyclization.
The reaction of an aminothiol (B82208) with an aldehyde or ketone first forms a hemiaminal, which then dehydrates to form a Schiff base (imine). The proximate thiol group can then attack the imine carbon, leading to the formation of a stable five-membered thiazolidine ring. This ring-closure is an example of intramolecular nucleophilic addition. nih.govresearchgate.net The general mechanism for thiazolidine formation from an aminothiol and an aldehyde involves the initial formation of a Schiff base, which is then attacked by the thiol.
The rate of condensation reactions involving aminothiols is influenced by the nature of the reactants and the reaction conditions. For instance, the condensation of aromatic nitriles with aminothiols is a reaction that can proceed under biocompatible conditions. nih.govresearchgate.net The reactivity of the aminothiol is a key factor, with L-cysteine often showing high reactivity. nih.gov
Table 1: Representative Condensation Reactions of Aminothiols
| Aminothiol Reactant | Carbonyl/Nitrile Reactant | Product Type | Typical Conditions | Reference |
| L-Cysteine | 2-cyanobenzothiazole (CBT) | Thiazoline | Physiological pH | researchgate.net |
| L-Cysteine Ethyl Ester | Aromatic Aldehyde | Thiazolidine | Ethanol, Room Temperature | nih.gov |
| Various Aminothiols | Aromatic Nitriles | Nanoparticles via cyclization | PBS buffer, Room Temperature | nih.govresearchgate.net |
Reactivity of the Phenyl Substituent
The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. The outcome of these reactions is directed by the activating and directing effects of the alkylamino-thiol substituent.
The side chain, -CH2CH(NH2)CH2SH, attached to the benzene (B151609) ring is generally considered an activating group and an ortho-, para-director. This is due to the electron-donating nature of the alkyl group. Therefore, electrophiles are expected to preferentially attack the positions ortho and para to the substituent. However, under strongly acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt (-NH3+), which is a deactivating, meta-directing group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. libretexts.org Halogenation can be achieved using a halogen (e.g., Br2, Cl2) with a Lewis acid catalyst (e.g., FeBr3, AlCl3). masterorganicchemistry.com
Functionalization of the aromatic ring allows for the modification of the compound's properties. For instance, introducing electron-withdrawing or electron-donating groups can alter the electronic environment of the molecule. Phenylalanine derivatives, which are structurally similar to this compound, have been studied for the effects of ring substitution. nih.gov For example, the introduction of electron-donating groups like -NH2, -CH3, or -OH, or an electron-withdrawing group like -NO2 at the para-position of phenylalanine showed similar inhibitory effects on deoxyhemoglobin S gelation. nih.gov However, the effect was diminished when the -NO2 group was in the meta or ortho position. nih.gov
Table 2: Expected Products of Electrophilic Aromatic Substitution on the Phenyl Ring
| Reaction | Reagents | Expected Major Product(s) | Directing Group Influence |
| Nitration | HNO3, H2SO4 | ortho-nitro and para-nitro derivatives | Activating, ortho-, para-directing (unless amine is protonated) |
| Bromination | Br2, FeBr3 | ortho-bromo and para-bromo derivatives | Activating, ortho-, para-directing |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | ortho-acyl and para-acyl derivatives | Activating, ortho-, para-directing |
Intermolecular and Intramolecular Interactions Between Functional Groups
The presence of both hydrogen-bond donors (N-H and S-H) and acceptors (the lone pairs on nitrogen and sulfur, and the π-system of the phenyl ring) in this compound allows for a variety of intermolecular and intramolecular interactions. Intramolecular hydrogen bonding can play a significant role in determining the conformation of the molecule. In similar molecules, such as amino acids, intramolecular hydrogen bonds between a carboxyl group and an amide group have been observed to stabilize certain conformers. nih.gov In a nonpolar environment, such intramolecular interactions can become particularly significant. nih.gov
Theoretical studies on 3-imino-propenylamine have shown that substitutions can alter the strength of intramolecular hydrogen bonds. bohrium.com Similarly, in this compound, an intramolecular hydrogen bond could potentially form between the amino and thiol groups, influencing its conformational preference and reactivity. The formation of such hydrogen bonds can enhance molecular planarity and contribute to specific stacking interactions in the solid state. nih.gov
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
The kinetics and thermodynamics of reactions involving the thiol group, such as the Thiol-Michael addition, have been studied extensively. The addition of thiols to Michael acceptors is a reversible reaction, and the equilibrium can be influenced by the structure of the reactants. acs.orgacs.org Computational studies have been employed to understand the reaction barriers and thermodynamics of such additions. researchgate.net
For the condensation of aminothiols, reaction rates can be measured to quantify the reactivity of different substrate pairs. For example, second-order rate constants have been determined for the reaction between aromatic nitriles and aminothiols. nih.gov The kinetics of hydrolysis of Schiff bases derived from 2-aminothiophenol (B119425) have also been investigated, revealing the relationship between molecular structure and hydrolysis reactivity.
Thermodynamic data, such as the enthalpy and Gibbs free energy of reaction, provide insight into the favorability of a given transformation. For Thiol-Michael reactions, it has been shown that the thermodynamics are largely influenced by the enthalpy of the reaction. nih.gov
Table 3: Kinetic and Thermodynamic Data for Related Thiol Reactions
| Reaction Type | Thiol Reactant | Michael Acceptor/Electrophile | Kinetic/Thermodynamic Parameter | Value | Reference |
| Thiol-Michael Addition | Hexanethiol | Various vinyl compounds | Propagation rate coefficients (kp) | Moderately correlated with electrophilicity parameters | nih.gov |
| Thiol Addition | 1-Octanethiol | Isoxazolone-based Michael acceptor | Equilibrium constant (Keq) | ~1000 to ~100,000 M⁻¹ | acs.org |
| Thiol Addition | N-Ac-Cys, GSH | Acrolein | Second-order rate constant (k2) | Varies by >250-fold | nih.gov |
| Condensation | Cysteine | 2-cyanobenzothiazole | Second-order rate constant | ~9.2 M⁻¹s⁻¹ | researchgate.net |
Applications of 2 Amino 3 Phenyl 1 Propanethiol in Catalysis and Asymmetric Transformations
Development of Chiral Ligands for Asymmetric Catalysis
The simultaneous presence of a soft sulfur donor and a hard nitrogen donor allows 2-Amino-3-phenyl-1-propanethiol to act as a versatile bidentate ligand for a variety of metal centers. This has spurred research into its use for the generation of chiral catalysts capable of inducing stereoselectivity in a range of chemical reactions.
Synthesis of Metal-Thiolate Complexes
The synthesis of metal-thiolate complexes is a fundamental step in the development of catalysts for various transformations. While specific research on the synthesis of metal complexes with this compound is not extensively documented in publicly available literature, the general principles of forming metal-thiolate bonds are well-established. Typically, the deprotonated thiol group (thiolate) readily coordinates to a metal center. The amino group can then coordinate to the same metal, forming a stable chelate ring that imparts conformational rigidity to the resulting complex. The synthesis would likely involve the reaction of the aminothiol (B82208) with a suitable metal precursor, such as a metal halide or acetate, in the presence of a base to facilitate the deprotonation of the thiol group.
Enantioselective Catalytic Reactions Mediated by this compound Ligands
Chiral ligands derived from aminothiols have shown promise in a variety of enantioselective catalytic reactions. Although detailed studies focusing specifically on ligands from this compound are limited, the analogous amino alcohol, L-phenylalaninol, has been extensively used to create chiral ligands for reactions such as asymmetric hydrogenation, alkylation, and aldol (B89426) reactions. It is reasonable to extrapolate that ligands based on this compound could be effective in similar transformations, with the soft thiol donor potentially offering different reactivity and selectivity profiles compared to the harder oxygen donor of the corresponding amino alcohol. The phenyl group provides a bulky substituent that can effectively create a chiral environment around the metal center, influencing the facial selectivity of substrate approach.
Cooperative Catalysis Involving Both Amino and Thiol Centers
The concept of cooperative catalysis, where both functional groups of a ligand actively participate in the catalytic cycle, is a powerful strategy in asymmetric synthesis. In the case of this compound, the amino and thiol groups can act in concert to activate both the electrophile and the nucleophile in a reaction. For instance, the amino group could act as a Brønsted base or a hydrogen bond donor to activate a carbonyl compound, while the thiol group, coordinated to a metal, could be involved in the delivery of a nucleophile. This dual activation mode can lead to enhanced reactivity and stereoselectivity. While specific examples for this particular aminothiol are scarce in the literature, the principle remains a promising avenue for future research.
Utilization as Chiral Auxiliaries in Diastereoselective Synthesis
Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of reactions by temporarily introducing a chiral element to an achiral substrate. nih.govnumberanalytics.com The resulting diastereomeric intermediates can then be separated, and the auxiliary can be cleaved to yield the desired enantiomerically enriched product.
Control of Stereoselectivity in Carbon-Carbon Bond Forming Reactions
While direct research on the application of this compound as a chiral auxiliary in carbon-carbon bond forming reactions is not widely reported, the structural motif is well-suited for this purpose. The auxiliary can be attached to a substrate, for example, via an amide bond formation with a carboxylic acid. The steric bulk of the phenyl group and the defined stereochemistry at the C2 position would then direct the approach of a nucleophile or electrophile to one face of the molecule, leading to the formation of one diastereomer in excess.
For instance, in the context of enolate chemistry, the auxiliary could be used to form a chiral enolate. The subsequent alkylation or aldol reaction would proceed with a high degree of diastereoselectivity due to the shielding of one face of the enolate by the chiral auxiliary.
Diastereoselective Functionalization
Beyond carbon-carbon bond formation, chiral auxiliaries derived from this compound could be employed in a variety of diastereoselective functionalization reactions. This includes reductions, oxidations, and additions to double bonds. The chiral environment created by the auxiliary would dictate the stereochemical course of these transformations. After the desired functionalization, the auxiliary can be removed, often under mild conditions, to reveal the enantiomerically enriched product. The development and application of this compound and its derivatives as chiral auxiliaries represent a promising area for further investigation in the field of asymmetric synthesis.
Organocatalytic Applications
The presence of both an amino and a thiol group on a chiral backbone makes this compound a promising candidate for asymmetric organocatalysis. This approach utilizes small organic molecules to catalyze chemical reactions, offering a green and often more sustainable alternative to traditional metal-based catalysts.
Acid-Base Catalysis Mediated by the Amino Group
The primary amino group in this compound can function as a Brønsted base or, upon protonation, as a Brønsted acid. This dual catalytic capability is a cornerstone of its potential in various organocatalytic reactions. In its basic form, the lone pair of electrons on the nitrogen atom can abstract a proton from a substrate, thereby increasing its nucleophilicity. Conversely, the protonated ammonium (B1175870) ion can donate a proton to activate an electrophile.
This acid-base activity is central to reactions such as aldol and Mannich reactions, where the amine can catalyze the formation of enolates or enamines. While specific studies on this compound in this context are not extensively documented, the principles of aminocatalysis are well-established. For instance, chiral primary amines have been shown to be effective in promoting asymmetric aldol reactions, leveraging the formation of chiral enamines to induce stereoselectivity. The stereochemistry of the resulting product is directly influenced by the chiral environment provided by the catalyst.
A plausible catalytic cycle for an amine-catalyzed aldol reaction involving a generic ketone and aldehyde is depicted below:
| Step | Description |
| 1 | The amino group of the catalyst reacts with the ketone to form a chiral enamine intermediate. |
| 2 | The enamine, a potent nucleophile, attacks the aldehyde electrophile. |
| 3 | The resulting intermediate is hydrolyzed to release the aldol product and regenerate the catalyst. |
The presence of the thiol group could further influence the catalytic activity through intramolecular hydrogen bonding, potentially enhancing the stereoselectivity of the reaction.
Thiol-Based Organocatalysis
The thiol group (-SH) of this compound introduces another dimension to its organocatalytic potential, primarily through its nucleophilic character. Thiols are known to participate in a variety of organocatalytic transformations, most notably in conjugate additions to α,β-unsaturated carbonyl compounds (Michael additions).
In a typical thiol-catalyzed Michael addition, the thiolate, formed by the deprotonation of the thiol, acts as a soft nucleophile that adds to the β-position of an activated alkene. The chirality of the catalyst can direct the stereochemical outcome of this addition, leading to the formation of enantioenriched products. The bifunctional nature of this compound is particularly advantageous here, as the amino group can act as an internal base to deprotonate the thiol, or it can co-catalytically activate the electrophile through hydrogen bonding.
Below is a table summarizing potential thiol-based organocatalytic reactions for this compound:
| Reaction Type | Role of Thiol Group | Potential Substrates |
| Michael Addition | Nucleophilic attack on α,β-unsaturated systems | Enones, enals, nitroalkenes |
| Thiol-Ene Reaction | Radical addition to alkenes | Various alkenes and alkynes |
| Ring-Opening Reactions | Nucleophilic attack on epoxides or aziridines | Epoxides, aziridines |
The synergy between the amino and thiol groups within the same chiral molecule presents an exciting avenue for the development of novel and efficient organocatalytic systems.
Role in Surface Chemistry and Materials Science
The thiol group in this compound provides a strong anchoring point to metal surfaces, particularly gold, leading to the formation of well-ordered molecular layers. This property is extensively utilized in surface chemistry and materials science for creating functionalized surfaces with tailored properties.
Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces
This compound can spontaneously form self-assembled monolayers (SAMs) on gold surfaces. piketech.com This process is driven by the strong covalent bond formed between the sulfur atom of the thiol and the gold substrate. rsc.org The molecules arrange themselves in a highly ordered fashion, with the phenyl and amino groups exposed at the surface of the monolayer. piketech.comresearchgate.net
The formation and characteristics of these SAMs can be studied using a variety of surface-sensitive techniques, such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM). rsc.orgresearchgate.net These studies provide insights into the packing density, orientation, and chemical environment of the molecules within the monolayer. The presence of the amino group on the SAM surface offers a reactive handle for further chemical modifications. researchgate.net
| Property | Description | Significance |
| Adsorption | Spontaneous chemisorption of the thiol group onto the gold surface. | Forms a stable and robust monolayer. |
| Ordering | Molecules pack in a dense, quasi-crystalline arrangement. | Creates a well-defined and uniform surface. |
| Surface Functionality | The amino groups are presented at the monolayer-air/liquid interface. | Allows for subsequent chemical reactions and immobilization of other molecules. |
| Chirality | The chiral nature of the molecule can be transferred to the surface. | Creates chiral surfaces for enantioselective recognition or catalysis. |
The ability to form well-defined, functional, and chiral surfaces makes this compound a valuable building block in the development of biosensors, chiral separation platforms, and molecular electronic devices.
Surface Modification and Functionalization for Heterogeneous Catalysis
The functionalized surfaces created by SAMs of this compound can serve as platforms for heterogeneous catalysis. The exposed amino groups can be used to anchor metal nanoparticles or complexes, which are the active catalytic species. This approach allows for the precise control over the size, distribution, and environment of the catalytic sites, leading to enhanced activity and selectivity.
For example, the amino groups on the SAM can coordinate to metal precursors, which are then reduced to form metal nanoparticles. The SAM acts as a stabilizing layer, preventing the aggregation of the nanoparticles and maintaining their catalytic activity over time. The chiral nature of the SAM can also induce enantioselectivity in reactions catalyzed by the anchored metal nanoparticles.
The table below outlines potential applications of surfaces functionalized with this compound in heterogeneous catalysis:
| Catalytic System | Description | Potential Reactions |
| Anchored Metal Nanoparticles | Metal nanoparticles (e.g., Pd, Pt, Au) are immobilized on the SAM surface via coordination to the amino groups. | Hydrogenation, oxidation, carbon-carbon coupling reactions. |
| Immobilized Metal Complexes | Chiral or achiral metal complexes are covalently attached to the amino groups of the SAM. | Asymmetric catalysis, selective oxidations. |
| Bifunctional Catalysis | The amino groups of the SAM and the anchored catalyst work in concert to promote a reaction. | Cascade reactions, tandem catalysis. |
The use of this compound for surface modification opens up new possibilities for the design of highly efficient and selective heterogeneous catalysts with applications in fine chemical synthesis, environmental remediation, and energy conversion.
Derivatization and Analogues of 2 Amino 3 Phenyl 1 Propanethiol
Synthesis and Characterization of Thiol-Modified Derivatives (e.g., sulfoxides, sulfones, thiones)
The sulfur atom in 2-amino-3-phenyl-1-propanethiol is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These reactions are typically achieved using controlled oxidation agents.
The oxidation of thiols to sulfoxides generally requires mild oxidizing agents to avoid over-oxidation to the corresponding sulfone. Common reagents for this transformation include hydrogen peroxide in a stoichiometric amount, often in the presence of a metal catalyst, or periodate (B1199274) salts. The resulting 2-amino-3-phenyl-1-propanesulfoxide would feature a chiral center at the sulfur atom, in addition to the existing chiral carbon, potentially leading to diastereomeric mixtures.
Further oxidation of the sulfoxide (B87167) or direct, more vigorous oxidation of the thiol with excess strong oxidizing agents like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding sulfone, 2-amino-3-phenyl-1-propanesulfone.
The synthesis of thiones from primary thiols is not a direct conversion but can be conceptualized through multistep sequences, for instance, by conversion to a dithiocarbamate (B8719985) followed by further reactions. However, specific examples starting from this compound are not readily found in the literature.
Table 1: Thiol-Modified Derivatives of this compound
| Derivative Name | Molecular Formula | General Synthetic Approach | Key Characterization Notes |
| 2-Amino-3-phenyl-1-propanesulfoxide | C9H13NO2S | Controlled oxidation of the thiol with H2O2 or NaIO4. | Appearance of a new chiral center at the sulfur atom, leading to potential diastereomers. IR spectroscopy would show a characteristic S=O stretching band. |
| 2-Amino-3-phenyl-1-propanesulfone | C9H13NO3S | Oxidation of the thiol or sulfoxide with strong oxidizing agents (e.g., KMnO4, m-CPBA). | IR spectroscopy would show characteristic SO2 stretching bands. |
Synthesis and Characterization of Amine-Modified Derivatives (e.g., amides, ureas, carbamates)
Amides are typically synthesized by the acylation of the amine with acyl chlorides or anhydrides in the presence of a base to neutralize the HCl byproduct. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction with carboxylic acids.
Ureas can be prepared by reacting the amine with isocyanates. nih.gov This reaction is generally high-yielding and proceeds under mild conditions. The resulting urea (B33335) derivative incorporates the substituent from the isocyanate. Symmetrical ureas can also be formed using phosgene (B1210022) or its equivalents.
Carbamates are accessible through the reaction of the amine with chloroformates, such as benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), which are common amine protecting group strategies in organic synthesis. These reactions are typically performed in the presence of a base.
Table 2: Amine-Modified Derivatives of this compound
| Derivative Class | General Synthetic Reaction | Reagents |
| Amides | Acylation | Acyl chlorides, Anhydrides, Carboxylic acids with coupling agents (DCC, EDC) |
| Ureas | Reaction with isocyanates | Isocyanates (e.g., phenyl isocyanate) |
| Carbamates | Reaction with chloroformates or dicarbonates | Benzyl chloroformate, Di-tert-butyl dicarbonate (Boc2O) |
Cyclization Products and Heterocyclic Systems Incorporating the this compound Moiety (e.g., thiazolidines, thiadiazoles)
The bifunctional nature of this compound, possessing both a nucleophilic amine and thiol group, makes it a valuable precursor for the synthesis of various heterocyclic systems.
Thiazolidines can be formed through the condensation reaction of this compound with aldehydes or ketones. The reaction proceeds via the initial formation of a thiazolidine (B150603) ring, which may undergo further reactions depending on the conditions and the nature of the carbonyl compound used. For example, reaction with chloroacetic acid could lead to thiazolidin-4-ones. researchgate.net While general methods for thiazolidine synthesis from aminothiols are well-established, specific examples starting with this compound are not extensively documented. researchgate.netmedwinpublishers.comnih.govsysrevpharm.org
Thiadiazoles are another class of heterocycles that can be synthesized using precursors derived from this compound. For instance, the amine could be converted to a thiosemicarbazide, which can then undergo cyclization with various reagents to form a 1,3,4-thiadiazole (B1197879) ring. organic-chemistry.orgnih.govencyclopedia.pubnih.gov The Hantzsch thiazole (B1198619) synthesis, reacting a thioamide with an alpha-haloketone, is a common method for thiazole formation. youtube.comnih.gov
Analogues with Systematic Structural Modifications to the Phenyl Ring or Alkyl Chain
The core structure of this compound can be systematically modified to explore structure-activity relationships in various contexts.
Phenyl Ring Modifications: The aromatic ring can be substituted with various functional groups to alter its electronic and steric properties. Halogenation (e.g., introduction of fluorine, chlorine, or bromine) can be achieved through electrophilic aromatic substitution, though the directing effects of the alkylamino-thiol side chain would need to be considered. Other modifications could include the introduction of nitro, amino, or hydroxyl groups, which would typically involve the synthesis of the substituted phenylalanine precursor prior to its conversion to the aminothiol (B82208).
Alkyl Chain Modifications: The propyl chain can also be altered. For example, homologation to a butyl or pentyl chain, or the introduction of branching, would modify the lipophilicity and conformational flexibility of the molecule. N-alkylation of the amino group is another common modification, which can be achieved via reductive amination or by reaction with alkyl halides. nih.govmonash.edursc.org
Table 3: Examples of Potential Analogues with Structural Modifications
| Analogue Type | Modification | Potential Synthetic Route |
| Phenyl Ring Analogue | 4-Chloro-2-amino-3-phenyl-1-propanethiol | Synthesis starting from 4-chlorophenylalanine. |
| Alkyl Chain Analogue | 2-Amino-4-phenyl-1-butanethiol | Synthesis starting from homophenylalanine. |
| N-Alkylated Analogue | 2-(Methylamino)-3-phenyl-1-propanethiol | Reductive amination of 2-oxo-3-phenyl-1-propanethiol with methylamine (B109427) or N-methylation of a protected this compound. |
Advanced Spectroscopic and Computational Investigations of 2 Amino 3 Phenyl 1 Propanethiol
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for determining the molecular structure of compounds. A combination of methods is typically employed to gain a complete picture of the connectivity, stereochemistry, and vibrational properties of a molecule like 2-Amino-3-phenyl-1-propanethiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR would provide fundamental information on the number and types of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the phenyl group, the benzylic methylene (B1212753) (CH₂) group, the methine (CH) group adjacent to the amino and thiol-methyl groups, the methylene (CH₂) group bearing the thiol, the amino (NH₂) group, and the thiol (SH) group. The chemical shifts, integration values, and coupling patterns of these signals would allow for the assignment of each proton to its position in the molecule. For instance, isotopically labeled phenylalanine is often used in NMR studies to enhance signal intensity and facilitate structural analysis of proteins. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Signals would be expected for the carbons of the phenyl ring, the benzylic methylene carbon, the chiral methine carbon, and the methylene carbon attached to the sulfur atom.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. COSY spectra would reveal proton-proton coupling relationships, helping to trace the connectivity of the carbon skeleton. HSQC spectra would correlate directly bonded proton and carbon atoms.
Predicted ¹H NMR Data for this compound: This table is a hypothetical representation of expected chemical shifts based on the structure and general NMR principles. Actual experimental values may vary.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.2 - 7.4 | Multiplet |
| CH-N | ~3.0 - 3.5 | Multiplet |
| CH₂-Ph | ~2.7 - 2.9 | Multiplet |
| CH₂-S | ~2.5 - 2.8 | Multiplet |
| NH₂ | Variable | Broad Singlet |
| SH | Variable | Triplet (if coupled) or Broad Singlet |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₉H₁₃NS). nih.govnih.govnih.gov
Fragmentation patterns observed in the mass spectrum would offer further structural insights. Common fragmentation pathways for this molecule could include the loss of the thiol group, the amino group, or cleavage of the bond between the chiral center and the benzyl (B1604629) group. The analysis of these fragments helps to piece together the molecular structure. Various mass spectrometry techniques are employed for the analysis of amino acids and their derivatives. creative-proteomics.comyoutube.com For instance, surface-assisted laser desorption/ionization mass spectrometry (SALDI-MS) has been used for the detection of aminothiols. nih.gov
Computed Mass Spectrometric Data for this compound:
| Property | Value | Source |
| Molecular Weight | 167.27 g/mol | PubChem |
| Exact Mass | 167.07687059 Da | PubChem |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups present in this compound (amine, thiol, and phenyl) would give rise to characteristic absorption bands in the IR spectrum.
Expected IR Absorption Bands:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. youtube.comorgchemboulder.com A vendor of a related compound notes an N-H stretching peak around 3300 cm⁻¹. evitachem.com
S-H stretching: The thiol group exhibits a weak absorption band in the region of 2550-2600 cm⁻¹. mdpi.com
C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
N-H bending: The N-H bending vibration of a primary amine is typically seen in the 1590-1650 cm⁻¹ region. orgchemboulder.com
C=C stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
C-N stretching: The C-N stretching vibration would be expected in the 1020-1250 cm⁻¹ range for aliphatic amines. orgchemboulder.com
C-S stretching: This vibration is typically weak and found in the 600-800 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar S-H and C-S bonds, which often give stronger signals in Raman than in IR. Torsional bands of thiols and amines can be observed in far-infrared spectra. osti.gov
Anticipated IR Data Table for this compound: This table is a representation of expected vibrational frequencies based on functional group analysis. Actual experimental values may vary.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |
| S-H (Thiol) | Stretching | 2550 - 2600 (weak) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| N-H (Amine) | Bending | 1590 - 1650 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules. bath.ac.ukyoutube.com Since this compound possesses a chiral center, its enantiomers will interact differently with left and right circularly polarized light, resulting in distinct CD spectra. The sign and intensity of the Cotton effects in the CD spectrum can be used to assign the (R) or (S) configuration to a particular enantiomer, often with the aid of computational predictions. The chirality of silver nanoclusters stabilized by chiral thiols has been investigated using CD spectroscopy. nih.gov
Chromatographic and Enantiomeric Separation Techniques
Chromatographic methods are essential for assessing the purity of a compound and for separating enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the chemical purity and, in the case of chiral compounds, the enantiomeric excess (ee) of a sample.
For purity analysis, a reversed-phase HPLC method would typically be employed, where this compound would be separated from any impurities or starting materials from its synthesis.
For the determination of enantiomeric excess, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are commonly used for the separation of chiral amines and amino acid derivatives. yakhak.org The two enantiomers of this compound would exhibit different retention times on a suitable CSP, allowing for their quantification and the calculation of the enantiomeric excess. Chiral ligand-exchange HPLC is another effective technique for separating enantiomers of amino acid derivatives. nih.gov The development of efficient analytical methods is crucial for determining the enantiomeric purity of commercially available chiral compounds. yakhak.org
Typical HPLC Parameters for Chiral Separation: This table provides a general example of conditions that could be used for the chiral separation of a compound like this compound.
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV-Vis or Fluorescence Detector |
| Temperature | Controlled, often at or near room temperature |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful and reliable instrumental technique for the comprehensive analysis of aminothiols like this compound in complex mixtures. nist.govmdpi.com The methodology is prized for its robustness, speed, high sensitivity, and specificity. nist.gov
For a compound such as this compound, which contains polar functional groups (-NH2 and -SH), direct analysis by GC is often challenging due to its low volatility and potential for thermal degradation. Therefore, a crucial step in the analytical workflow is chemical derivatization. nist.govnih.gov This process involves modifying the amino and thiol groups to create a more volatile and thermally stable derivative suitable for GC analysis. A common approach for amino acids and related compounds is derivatization with reagents like methyl chloroformate, which reacts with both amino and thiol groups to form methyl esters of methoxycarbonyl derivatives. nist.gov Another widely used method involves the formation of tert-butyldimethylsilyl (tBDMS) derivatives. capes.gov.br
Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and fragments them into a predictable pattern. nist.gov
The resulting mass spectrum is a unique fingerprint of the derivatized this compound molecule. It reveals specific fragmentation patterns that are applicable for unequivocal structure elucidation. nist.gov By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, specific fragment ions characteristic of the target analyte can be monitored, providing excellent sensitivity and selectivity for quantitative analysis. mdpi.com The combination of the retention time from the gas chromatograph and the unique mass spectrum allows for confident identification and precise quantification of this compound in various biological and chemical matrices.
Table 1: Hypothetical GC-MS Data for Derivatized this compound
| Parameter | Value/Description | Purpose |
| Derivative | N,S-bis(tert-butyldimethylsilyl) | Increases volatility and thermal stability for GC analysis. |
| GC Column | Fused-silica capillary (e.g., Optima 17) | Separates the analyte from other components in the sample. mdpi.com |
| Retention Time (tR) | Analyte-specific (e.g., 12.5 min) | Primary identifier based on chromatographic separation. |
| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation patterns for identification. |
| Key Fragment Ions (m/z) | M-57 (loss of t-butyl), M-131 | Characteristic fragments used for identification and quantification in SIM mode. |
| Detection Limit | 10-100 fmol | Demonstrates the high sensitivity of the method. capes.gov.br |
Computational Chemistry and Theoretical Modeling
Computational chemistry provides indispensable tools for investigating the properties of this compound at a molecular level, offering insights that complement experimental findings.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the ground-state electronic structure and reactivity of molecules like this compound. mdpi.comijcce.ac.ir By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to optimize the molecular geometry and calculate a wide range of electronic properties. ijcce.ac.ir
Key insights from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.ir
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the nitrogen and sulfur atoms are expected to be regions of negative potential. rsc.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about hyperconjugative interactions and charge delocalization within the molecule, revealing the stability imparted by interactions between occupied and unoccupied orbitals. ijcce.ac.ir
Table 2: Representative Theoretical Data from DFT Calculations
| Parameter | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | Relates to chemical reactivity and kinetic stability. ijcce.ac.ir |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. mdpi.com |
| MEP Minimum (on N/S atoms) | -0.04 a.u. | Identifies primary sites for electrophilic attack. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing a detailed picture of its conformational flexibility and interactions with its environment. nih.gov Given the molecule's rotatable bonds (C-C, C-S, C-N), it can adopt a multitude of conformations. MD simulations can explore this conformational space to identify low-energy, stable structures. academie-sciences.fr
Key aspects investigated by MD simulations include:
Intramolecular Interactions: MD can identify stable intramolecular hydrogen bonds, for example, between the thiol (-SH) or amino (-NH2) group and other parts of the molecule, which can significantly influence the preferred conformation.
Intermolecular Interactions: The simulation explicitly models the interactions between this compound and surrounding solvent molecules. Radial distribution functions (RDFs) can be calculated to quantify the structuring of solvent molecules (e.g., water) around key functional groups like the amine and thiol, revealing the strength and nature of solute-solvent interactions. nih.gov
Radius of Gyration (Rg): This parameter, calculated throughout the simulation, provides a measure of the molecule's compactness. Changes in Rg can indicate transitions between folded and extended conformations. nih.gov
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of reactions involving this compound. nih.gov These studies go beyond simple reactivity predictions to map out entire reaction energy profiles. For aminothiols, potential reactions of interest include oxidation at the sulfur atom or reactions involving the nucleophilic amino group. nih.govnih.gov
Quantum chemical studies can:
Identify Intermediates and Transition States: By mapping the potential energy surface, calculations can locate the structures of transient intermediates and the high-energy transition states that connect reactants, intermediates, and products.
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. This allows for a comparison of the feasibility of different potential reaction pathways.
Model Reaction Pathways: Theoretical calculations can support or predict the step-by-step process of a chemical transformation. For instance, in the reaction of aminothiols with aminonitriles, calculations can predict that α-aminonitriles are more reactive than other nitriles, supporting experimental observations. nih.govresearchgate.net Similarly, the mechanisms of oxidative damage or the protective role of thiols against reactive species can be modeled. nih.gov
Theoretical Estimation of Acid-Base Properties (e.g., pKa values)
The acid-base properties of this compound are governed by the pKa values of its ionizable functional groups: the amino group (-NH2) and the thiol group (-SH). Computational methods, often combined with an implicit solvation model, can provide accurate estimations of these pKa values. numberanalytics.comnih.gov
The pKa is calculated from the standard Gibbs free energy of the deprotonation reaction (ΔG⁰). nih.gov The ionization state of the molecule is crucial as it dictates its charge, solubility, and nature of interaction with other molecules at a given pH. numberanalytics.com
Amino Group (pKa1): The amino group (R-NH2) can be protonated to form an ammonium (B1175870) ion (R-NH3+). The pKa for this equilibrium is typically in the range of 9-10 for similar primary amines.
Thiol Group (pKa2): The thiol group (R-SH) can be deprotonated to form a thiolate anion (R-S-). The pKa for this process in aminothiols is influenced by the neighboring amino group but is generally in the range of 8-10. Spectrophotometric methods that monitor thiolate absorption around 240 nm can be used experimentally to determine this pKa, and computational results can be benchmarked against such data. nih.gov
Understanding these pKa values is essential for predicting the molecule's behavior in biological systems, which typically have a pH of around 7.4. numberanalytics.com
Table 3: Estimated pKa Values and Predominant Species at Physiological pH
| Ionizable Group | Estimated pKa | Predominant Form at pH 7.4 | Rationale |
| Amino Group (-NH3+) | ~9.5 | Protonated (-NH3+) | pH is significantly below the pKa, so the protonated form dominates. numberanalytics.com |
| Thiol Group (-SH) | ~8.5 | Neutral (-SH) | pH is below the pKa, so the neutral, protonated form is favored. nih.gov |
| Overall Charge at pH 7.4 | N/A | +1 | The molecule exists primarily as a cation due to the protonated amino group. |
Future Research Directions and Emerging Opportunities for 2 Amino 3 Phenyl 1 Propanethiol
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient, cost-effective, and environmentally benign methods for the synthesis of 2-Amino-3-phenyl-1-propanethiol is crucial for unlocking its full potential. Current synthetic routes often involve multi-step processes with potentially hazardous reagents. Future research will likely focus on the following areas:
Biocatalytic Synthesis: Leveraging enzymes for chemical transformations offers high selectivity and mild reaction conditions. A promising avenue is the biocatalytic reduction of L-phenylalanine derivatives. For instance, engineered carboxylate reductases could convert the carboxylic acid group of phenylalanine to an alcohol, followed by enzymatic or chemical transformation to the thiol. This approach, similar to the synthesis of chiral amines and amino alcohols using amine dehydrogenases and other enzymes, could provide a highly enantioselective and sustainable route to the desired aminothiol (B82208). frontiersin.orgmdpi.com
Chemoenzymatic Synthesis: Combining enzymatic and chemical steps can offer a powerful and flexible approach. A potential pathway could involve the enzymatic reduction of a phenylalanine derivative to the corresponding amino alcohol, (S)-(-)-2-Amino-3-phenyl-1-propanol, which is commercially available. sigmaaldrich.com Subsequent chemical conversion of the hydroxyl group to a thiol, potentially through a one-pot reaction, would yield the target compound.
Direct Thiolation of Phenylalanine Derivatives: Research into the direct conversion of the amino group of phenylalanine into a thiol group, while challenging, could offer a more atom-economical synthesis. This might involve novel reagents and catalytic systems that can selectively activate and transform the C-N bond.
Sustainable Chemical Synthesis: Future chemical syntheses will likely focus on green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic processes to minimize waste. One potential route could be the adaptation of methods used for the synthesis of α-thio aromatic acids from aromatic amino acids. nih.gov
Table 1: Potential Sustainable Synthetic Pathways for this compound
| Pathway | Description | Key Advantages |
| Biocatalytic Reduction | Use of engineered enzymes (e.g., carboxylate reductases) to convert phenylalanine derivatives directly to the aminothiol. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Chemoenzymatic Route | Enzymatic synthesis of the corresponding amino alcohol followed by chemical conversion to the thiol. | Combines the selectivity of enzymes with the versatility of chemical synthesis. |
| Direct Thiolation | Development of new chemical methods for the direct conversion of the amino group to a thiol. | Potentially more atom-economical. |
| Green Chemical Synthesis | Adaptation of existing methods using greener solvents, catalysts, and reagents. | Reduced environmental impact and increased safety. |
Expansion of Catalytic Applications to New Chemical Transformations
The bifunctional nature of this compound makes it a promising candidate as a chiral ligand and organocatalyst in a variety of chemical reactions.
Asymmetric Catalysis: The chiral center and the presence of both a soft (thiol) and a hard (amine) donor atom make this molecule an attractive ligand for asymmetric metal catalysis. Future research could explore its use in a range of reactions, including:
C-C Bond Forming Reactions: As a ligand for transition metals like palladium, rhodium, or copper, it could induce high enantioselectivity in reactions such as allylic alkylations, aldol (B89426) reactions, and Michael additions. nih.gov
Asymmetric Hydrogenation: The aminothiol could serve as a chiral ligand for ruthenium or iridium catalysts in the asymmetric hydrogenation of ketones and imines.
Organocatalysis: this compound itself, or its derivatives, could function as an organocatalyst. The amino group can form enamines or iminium ions, while the thiol group can act as a nucleophile or a hydrogen bond donor. This dual functionality could be exploited in novel synergistic catalytic cycles.
Table 2: Potential Catalytic Applications of this compound
| Catalytic System | Potential Reactions | Expected Outcome |
| Asymmetric Metal Catalysis | Allylic Alkylation, Aldol Reaction, Michael Addition, Asymmetric Hydrogenation | High enantioselectivity in the synthesis of chiral molecules. |
| Organocatalysis | Enamine/Iminium Ion Catalysis, Thiol-based Catalysis | Novel catalytic transformations leveraging the bifunctional nature of the molecule. |
Integration into Advanced Functional Materials (e.g., polymers, nanoparticles)
The thiol group of this compound provides a versatile handle for its incorporation into a variety of materials, imparting them with new functionalities.
Functional Polymers: The thiol group can readily participate in "thiol-ene" click reactions, which are highly efficient and proceed under mild conditions. nih.govwikipedia.orgrsc.orgrsc.orgnih.gov This allows for the straightforward grafting of the aminothiol onto polymers with pendant alkene groups, creating materials with tailored properties. The amino group can then be used for further functionalization or to introduce specific binding sites.
Nanoparticle Functionalization: The strong affinity of thiols for gold and other noble metal surfaces makes this compound an ideal capping agent for the synthesis of functionalized nanoparticles. nih.govnih.gov The amino group exposed on the nanoparticle surface can be used for bioconjugation, sensing applications, or to direct the self-assembly of nanoparticles into ordered structures.
Self-Assembled Monolayers (SAMs): On suitable substrates, this compound can form self-assembled monolayers. The orientation and packing of these molecules can be controlled to create surfaces with specific chemical and physical properties, which could be useful in electronics, sensors, and biocompatible coatings.
Bio-Inspired Chemical Applications and Mimicry of Biological Systems
The structural similarity of this compound to the amino acid cysteine suggests its potential use in mimicking biological systems and processes.
Enzyme Mimics: The thiol group is a key functional group in the active sites of many enzymes, most notably cysteine proteases. This compound could be incorporated into synthetic scaffolds to create artificial enzymes or "nanozymes" that mimic the catalytic activity of these natural systems. nih.gov For example, it could act as a nucleophile in mimics of hydrolytic enzymes.
Peptide and Protein Modification: As a non-canonical amino acid, it could be incorporated into peptides to introduce a unique reactive handle for site-specific modification or to create novel peptide-based materials with enhanced stability or functionality.
Mimicking Protein-Protein Interactions: The specific spatial arrangement of the amino and thiol groups, along with the phenyl ring, could be used to design molecules that mimic the binding interfaces of proteins, potentially leading to the development of new research tools for studying biological pathways.
Synergistic Approaches Combining Synthetic, Catalytic, and Computational Methodologies
The full realization of the potential of this compound will require a multidisciplinary approach that integrates synthetic chemistry, catalysis, and computational modeling.
Computational Design of Catalysts and Materials: Density Functional Theory (DFT) and other computational methods can be used to predict the conformational preferences of the aminothiol, its binding modes to metal centers, and the transition states of catalyzed reactions. researchgate.netnih.govresearchgate.nettib.eu This in-silico screening can guide the rational design of more efficient catalysts and functional materials. For example, computational studies can help in understanding the conformational landscape of the molecule, which is crucial for its application in rational peptide design. nih.gov
Integrated Experimental and Computational Studies: A powerful strategy involves the close collaboration between experimental and computational chemists. psu.edu Experimental results can be used to validate and refine computational models, while computational insights can guide the design of new experiments. This synergistic approach can accelerate the discovery of new applications for this compound. For instance, a combined approach can elucidate complex catalytic mechanisms, such as those involving synergistic catalysis with Lewis acids. nih.gov
High-Throughput Screening: The development of high-throughput screening methods for both the synthesis and catalytic testing of derivatives of this compound could rapidly identify lead compounds for specific applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-3-phenyl-1-propanethiol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, analogous thiol-containing compounds (e.g., 2-Amino-2-methyl-1,3-propanediol) are synthesized using aminolysis of epoxides or thiourea intermediates under controlled pH (6–8) and temperature (60–80°C) . Purification often involves recrystallization or column chromatography with silica gel. Yield optimization requires monitoring steric hindrance from the phenyl group; lower temperatures (≤50°C) may reduce byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : Analyze - and -NMR to confirm the presence of the phenyl ring (δ 7.2–7.5 ppm) and thiol proton (δ 1.3–1.6 ppm, broad) .
- HPLC-MS : Employ reverse-phase C18 columns with UV detection at 254 nm and ESI+ mass spectrometry for molecular ion confirmation (expected [M+H]+ ≈ 198.3 g/mol) .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values (e.g., C: 64.5%, H: 7.5%, N: 7.5%) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Despite limited hazard data for this specific compound, analogous aminothiols (e.g., 2-(Aminomethyl)phenol) require:
- Ventilation : Use fume hoods to prevent inhalation of volatile thiols.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with 5% sodium hypochlorite solution to oxidize thiols to less toxic sulfonic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:
- Tautomerism : The thiol group may interconvert between –SH and –S− forms, shifting proton signals. Use DO exchange or low-temperature NMR to stabilize the dominant form .
- Solvent Artifacts : Polar aprotic solvents (e.g., DMSO) may induce aggregation. Compare data across solvents (CDCl, DO) and reference analogous compounds like (R)-2-Amino-2-methyl-3-phenylpropanoic acid (CAS 17350-84-4) .
Q. What strategies optimize the compound’s stability in polymer matrices for optical applications?
- Methodological Answer : Thiol groups are prone to oxidation. Strategies include:
- Encapsulation : Embed the compound in cross-linked polyacrylate matrices to limit O exposure .
- Antioxidants : Add 0.1–1% w/w ascorbic acid or BHT to formulations.
- Accelerated Aging Tests : Monitor optical clarity and thiol content via Ellman’s assay (λ = 412 nm) under 40°C/75% RH for 4 weeks .
Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Enantiomers may exhibit divergent binding affinities. For example:
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column) with hexane:isopropanol (90:10) to separate enantiomers .
- Biological Assays : Test each enantiomer against target receptors (e.g., cysteine proteases) via fluorescence quenching. The (S)-enantiomer of analogous compounds shows 3–5× higher inhibition due to spatial alignment with active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
